"Methyl 2-acetyl-3-(dimethylamino)acrylate" IUPAC name and CAS number
"Methyl 2-acetyl-3-(dimethylamino)acrylate" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Methyl 2-acetyl-3-(dimethylamino)acrylate, a versatile organic compound with applications in chemical synthesis. Due to the limited availability of in-depth technical data for the methyl ester, this guide also incorporates information from its closely related and more extensively studied ethyl analog, Ethyl 2-acetyl-3-(dimethylamino)acrylate, to provide a broader context for its properties and potential applications.
Chemical Identity
The fundamental identification of Methyl 2-acetyl-3-(dimethylamino)acrylate is established by its IUPAC name and CAS number, which are crucial for accurate documentation and procurement in a research and development setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Methyl 2-acetyl-3-(dimethylamino)acrylate and its ethyl analog for comparative analysis. These parameters are essential for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Methyl 2-acetyl-3-(dimethylamino)acrylate | Ethyl 2-acetyl-3-(dimethylamino)acrylate |
| Molecular Formula | C₈H₁₃NO₃ | C₉H₁₅NO₃ |
| Molecular Weight | 171.19 g/mol | 185.22 g/mol |
| Appearance | Not specified in available literature | Liquid |
| Melting Point | Not specified in available literature | 41-44 °C |
| Boiling Point | Not specified in available literature | 128 °C at 0.2 mmHg |
| Density | Not specified in available literature | 1.038 ± 0.06 g/cm³ (Predicted) |
Data for the ethyl analog is provided for illustrative purposes due to the scarcity of published data for the methyl ester.
Synthesis and Experimental Protocols
General Synthesis Workflow:
The synthesis of enamine derivatives such as Methyl or Ethyl 2-acetyl-3-(dimethylamino)acrylate typically proceeds via the condensation of a β-ketoester with a dimethylformamide acetal.
General Synthesis Workflow Diagram
Illustrative Experimental Protocol (Adapted from the synthesis of the ethyl analog):
Objective: To synthesize Methyl 2-acetyl-3-(dimethylamino)acrylate.
Materials:
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Methyl acetoacetate
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N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
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Anhydrous toluene (or another suitable inert solvent)
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Rotary evaporator
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Magnetic stirrer and heating mantle
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Standard laboratory glassware
Procedure:
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To a solution of methyl acetoacetate (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Methyl 2-acetyl-3-(dimethylamino)acrylate.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the methyl ester.
Chemical Reactivity and Applications
Compounds of this class are versatile intermediates in organic synthesis. The presence of both an α,β-unsaturated carbonyl system and an enamine moiety allows them to participate in a variety of chemical transformations. They can act as Michael acceptors and are valuable precursors for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature describing the involvement of Methyl 2-acetyl-3-(dimethylamino)acrylate in any specific biological signaling pathways. While related α,β-unsaturated carbonyl compounds can exhibit biological activity, dedicated studies on this particular molecule are lacking. Researchers investigating the bioactivity of this compound would be breaking new ground.
Conclusion
Methyl 2-acetyl-3-(dimethylamino)acrylate is a chemical intermediate with potential for broader application in synthetic chemistry. While detailed experimental data and biological studies are scarce, its structural similarity to the better-characterized ethyl analog suggests it is a versatile building block. This guide provides the foundational information necessary for researchers to begin exploring the synthesis and utility of this compound. Further research is warranted to fully elucidate its chemical reactivity, physical properties, and potential biological significance.
